molecular formula C13H8O5 B12653318 2,3,4-Trihydroxyxanthone CAS No. 6563-41-3

2,3,4-Trihydroxyxanthone

Cat. No.: B12653318
CAS No.: 6563-41-3
M. Wt: 244.20 g/mol
InChI Key: WAZRUXBJQIYYGI-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by its three hydroxyl groups attached to the xanthone core, which is a dibenzo-γ-pyrone structure. Xanthones, including this compound, are found in various plants and have been studied for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxyxanthone typically involves the regioselective oxidative coupling of precursor compounds. One common method is the intramolecular oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone, which can be catalyzed by enzymes such as cytochrome P450 oxidases . The reaction conditions often include the presence of oxidizing agents and specific catalysts to ensure the selective formation of the xanthone ring.

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the cultivation of xanthone-producing plants or microbial fermentation. These methods leverage the natural biosynthetic pathways of xanthones in plants and microorganisms to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxyxanthone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated xanthone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • 2,3,4,6-Tetrahydroxyxanthone

Comparison: 2,3,4-Trihydroxyxanthone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other trihydroxyxanthones, it may exhibit different pharmacological properties and potency in various applications .

Properties

CAS No.

6563-41-3

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

2,3,4-trihydroxyxanthen-9-one

InChI

InChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H

InChI Key

WAZRUXBJQIYYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O

Origin of Product

United States

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